molecular formula C25H28FN5O3S B2462148 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-00-8

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2462148
M. Wt: 497.59
InChI Key: BEQUQROSOYIGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and two phenyl rings, one of which is dimethoxy-substituted and the other is fluorine-substituted .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazol ring, the piperazine ring, and the phenyl rings suggest that it might undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has explored the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, which are structurally related to the mentioned compound. These derivatives have shown promising antimicrobial properties against a range of microorganisms. For instance, the synthesis of novel 1,2,4-triazole derivatives has been explored, demonstrating moderate to good antimicrobial activities against tested strains (Bektaş et al., 2007). This research area is significant as it contributes to the development of new antimicrobial agents that could address the challenge of antibiotic resistance.

Neuroleptic Activity

The neuroleptic (antipsychotic) activity of compounds structurally related to "5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" has also been investigated. A series of oxazolone derivatives with neuroleptic activity were synthesized and evaluated, showing that several compounds exhibit significant neuroleptic activity with a low incidence of extrapyramidal side effects, which are common adverse effects associated with many antipsychotic drugs (Cascio et al., 1989). This line of research is crucial for developing safer antipsychotic medications with improved patient compliance and reduced side effects.

Safety And Hazards

The safety and hazards associated with this compound are not known without further information. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis process .

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O3S/c1-4-21-27-25-31(28-21)24(32)23(35-25)22(16-9-10-19(33-2)20(15-16)34-3)30-13-11-29(12-14-30)18-8-6-5-7-17(18)26/h5-10,15,22,32H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUQROSOYIGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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